CB5468139
Description
Overview of Sphingosine-1-Phosphate (S1P) in Cellular Regulation
Sphingosine-1-phosphate (S1P) is a central molecule in sphingolipid metabolism, acting as a crucial signaling lipid in various biological contexts nih.govjci.orgfrontiersin.org. It is generated from the phosphorylation of sphingosine (B13886), a process catalyzed by sphingosine kinases genome.jpcusabio.comechelon-inc.com. S1P exerts its effects through both intracellular mechanisms and, notably in vertebrates, by binding to a family of five specific G protein-coupled receptors (S1PR1-5) located on the cell surface nih.govjci.orgfrontiersin.orgahajournals.orgnih.gov. These receptors are widely expressed, though their expression patterns vary across different tissues, leading to diverse cellular responses upon S1P binding frontiersin.orgahajournals.org.
Activation of S1P receptors triggers various downstream signaling pathways, including those involving PI3K/Akt, ERK, RhoA, and phospholipase C, among others, depending on the specific S1PR subtype and cell type frontiersin.orgahajournals.org. Through these pathways, S1P regulates fundamental cellular behaviors such as cell migration, adhesion, survival, and proliferation nih.govjci.org. Beyond its role as an extracellular ligand, intracellular S1P can also function as a second messenger, influencing processes like calcium mobilization and gene regulation frontiersin.orguniprot.org. The dynamic balance between S1P and its precursor, ceramide (which generally promotes apoptosis), is critical for determining cellular responses to various stimuli and maintaining cellular homeostasis genome.jpaacrjournals.orgcusabio.com.
Functional Divergence of Sphingosine Kinase Isoenzymes (SK1 and SK2)
Mammalian cells express two distinct sphingosine kinase isoenzymes, Sphingosine Kinase 1 (SK1) and Sphingosine Kinase 2 (SK2), both of which catalyze the phosphorylation of sphingosine to S1P oncotarget.comechelon-inc.comoncotarget.com. Despite catalyzing the same reaction, SK1 and SK2 exhibit notable differences in their characteristics, including tissue distribution, subcellular localization, and functional roles oncotarget.comoncotarget.comresearchgate.netscirp.org.
SK1 is predominantly found in the cytoplasm and at the plasma membrane, and its activity is often associated with promoting cell survival, proliferation, and growth oncotarget.comuniprot.orgoncotarget.comscirp.org. SK1 can be activated by various extracellular signals, such as growth factors and cytokines oncotarget.comacs.org. In contrast, SK2 is located in multiple subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum oncotarget.comuniprot.org. While initially thought to have more of a housekeeping role or even pro-apoptotic functions in some contexts, accumulating research indicates that SK2 also contributes to cell growth and survival signaling, and its inhibition can have anti-cancer effects uniprot.orgoncotarget.complos.org. The distinct localization of SK1 and SK2 is believed to contribute to the compartmentalization of S1P production, influencing whether S1P acts intracellularly or is exported for receptor-mediated signaling oncotarget.comoncotarget.com. The functional interplay and potential redundancy between SK1 and SK2 are complex, with studies in knockout mouse models suggesting some overlapping functions, although deletion of both genes leads to severe developmental defects scirp.orgnih.gov.
Rationale for Sphingosine Kinase Inhibition in Fundamental Biological Research
Given the pivotal role of sphingosine kinases in controlling the cellular balance of pro-survival S1P and pro-apoptotic ceramide, inhibiting SK activity has emerged as a valuable strategy in fundamental biological research to investigate the impact of manipulating sphingolipid signaling aacrjournals.orgplos.org. By reducing S1P production and potentially increasing ceramide levels, SK inhibitors can be used to probe the involvement of these lipids in various cellular processes, including cell proliferation, apoptosis, migration, and inflammation aacrjournals.orgresearchgate.netplos.org.
The development of inhibitors targeting either SK1, SK2, or both isoenzymes has provided researchers with tools to dissect the specific contributions of each kinase to cellular function plos.orgtandfonline.comresearchgate.net. Early research often focused on SK1 inhibitors due to its established role in promoting cell survival and proliferation tandfonline.com. However, the recognition of SK2's diverse functions has led to increased interest in SK2-selective and dual SK1/SK2 inhibitors oncotarget.complos.org.
Chemical compounds that selectively inhibit SK isoforms are particularly useful for distinguishing their potentially divergent or overlapping roles plos.orgresearchgate.net. For instance, the compound CB5468139 has been identified and characterized as a selective inhibitor of human Sphingosine Kinase 1 oncotarget.complos.orgresearchgate.netnih.govnih.gov.
Research findings indicate that this compound inhibits SK1 activity with notable potency. Studies have reported a Ki of 0.3 µM nih.gov and an IC50 of approximately 2 µM against SK1 plos.orgnih.gov. Importantly, this compound has been shown to have minimal inhibitory effect on SK2 activity at concentrations up to 100 µM, highlighting its selectivity for the SK1 isoenzyme plos.orgnih.govnih.gov. Mechanistically, this compound functions as an ATP-competitive inhibitor of SK1 researchgate.netnih.govbiorxiv.org.
Using compounds like this compound allows researchers to investigate the specific downstream consequences of inhibiting SK1-mediated S1P production. For example, studies utilizing this compound in A498 kidney adenocarcinoma cells demonstrated that inhibition of SK1 led to a decrease in cellular S1P levels and a corresponding increase in ceramide levels plos.org. This shift in the S1P/ceramide balance was associated with reduced cell proliferation and the induction of autophagy within this cancer cell line researchgate.netplos.org.
The use of selective inhibitors like this compound, alongside genetic approaches such as siRNA or CRISPR/Cas9-mediated knockdown or knockout of specific SK isoforms, provides complementary strategies for elucidating the complex roles of SK1 and SK2 in fundamental biological processes tandfonline.com. However, it is important for researchers to monitor cellular sphingolipid profiles when using SK inhibitors to account for potential unexpected effects nih.gov.
Table 1: Inhibitory Activity of this compound against Human Sphingosine Kinases
| Target Enzyme | Inhibition Type | Reported Potency (Ki or IC50) | Selectivity | Reference |
| Human SK1 | ATP-competitive | Ki = 0.3 µM | Selective | nih.gov |
| Human SK1 | Not specified | IC50 ~2 µM | Selective | plos.orgnih.gov |
| Human SK2 | Not inhibited | >100 µM | Selective for SK1 | plos.orgnih.govnih.gov |
These detailed research findings, often involving the characterization of inhibitors like this compound, contribute significantly to understanding the specific roles of SK1 and SK2 in maintaining cellular homeostasis and their dysregulation in disease states.
Properties
Molecular Formula |
C18H20ClNO3 |
|---|---|
Molecular Weight |
333.8093 |
SMILES |
CC(N(C(C(Cl)C(C1=C2C=CC=C1)=O)C2=O)C3CCCCC3)=O |
Appearance |
white solid powder |
Synonyms |
CB5468139; CB-5468139; CB 5468139.; N-(3-chloro-1,4-dioxo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-cyclohexylacetamide |
Origin of Product |
United States |
Discovery and Initial Molecular Characterization of Cb5468139
Identification through High-Throughput Screening Methodologies
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for their biological activity. agilent.comrsc.org This methodology is a cornerstone of modern drug discovery, enabling researchers to efficiently sift through extensive compound libraries to identify potential therapeutic candidates. agilent.comnih.gov HTS assays are typically automated and miniaturized to decrease the time and cost associated with screening thousands of chemicals against a specific biological target. agilent.com
The identification of CB5468139 as a bioactive molecule was the result of such a screening campaign. In 2012, the Chembridge Diverset collection, a library of diverse, drug-like small molecules, was screened for inhibitors of Sphingosine (B13886) Kinase 1 (SK1). nih.gov This screening effort successfully identified this compound as a compound of interest with significant inhibitory activity against the target enzyme. nih.gov
Structural Classification as a Naphthoquinone Derivative
From a chemical standpoint, this compound is classified as a naphthoquinone derivative. researchgate.nethoelzel-biotech.com The naphthoquinone scaffold is a core structure found in many natural and synthetic compounds that exhibit a wide range of pharmacological properties. hilarispublisher.comnih.gov These compounds are characterized by a naphthalene (B1677914) ring system with two ketone groups.
The specific chemical name for this compound is N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexylacetamide. hoelzel-biotech.com This name describes a molecule with a 1,4-naphthoquinone (B94277) core that is substituted with a chloro group and an N-cyclohexylacetamide group. The presence of the quinone structure is a key feature of this class of SphK inhibitors. nih.govresearchgate.net
Primary Inhibitory Profile Against Sphingosine Kinase 1 (SK1)
The initial characterization of this compound revealed it to be a potent inhibitor of Sphingosine Kinase 1 (SK1). nih.gov SK1 is an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in various cellular processes like proliferation and survival. nih.govmedchemexpress.com The upregulation of SK1 is observed in numerous cancers, making it an attractive target for the development of anticancer drugs. nih.gov
This compound demonstrates significant potency towards SK1, with a reported inhibition constant (Ki) of 0.3 µM. nih.gov Another study reported an IC50 of 2 µM for its inhibitory activity against SK1 in the presence of 10 µM sphingosine and 100 µM ATP, and it was found to act as an ATP-competitive inhibitor. hoelzel-biotech.com A key feature of its inhibitory profile is its selectivity for SK1 over the related isoform, Sphingosine Kinase 2 (SK2). nih.govhoelzel-biotech.com It has been shown to have no effect on SK2 activity at concentrations up to 100 µM. nih.gov
While being a potent SK1 inhibitor, further kinase profiling has indicated that this compound can also inhibit several other protein kinases. hoelzel-biotech.com This suggests that while it has a primary inhibitory focus on SK1, it may have a broader kinase selectivity profile. hoelzel-biotech.com
Inhibitory Profile of this compound Against Sphingosine Kinases
| Target | Inhibition Metric | Value |
| Sphingosine Kinase 1 (SK1) | Ki | 0.3 µM nih.gov |
| Sphingosine Kinase 1 (SK1) | IC50 | 2 µM hoelzel-biotech.com |
| Sphingosine Kinase 2 (SK2) | % Inhibition at 100 µM | No inhibition nih.govhoelzel-biotech.com |
Additional Protein Kinase Targets of this compound (IC50 <2µM) hoelzel-biotech.com
| Kinase |
| TNK2 |
| AURKB |
| Met |
| Syk |
| AURKC |
| Fyn |
| Flt2 |
| PIM2 |
| MST2 |
| CLK1 |
| Tie1 |
| Fak |
Mechanistic Insights into Cb5468139 Action
ATP-Competitive Inhibition of Sphingosine (B13886) Kinase 1 Activity
CB5468139 functions as an ATP-competitive inhibitor of sphingosine kinase 1 (SK1). This mechanism was confirmed through Lineweaver-Burk analyses. researchgate.net It was identified by screening a chemical library for SK1 inhibitors and demonstrated dose-dependent inhibition of SK1. plos.orgplos.org
Studies have determined the inhibitory potency of this compound against SK1. It exhibits a high potency with a reported Ki value of 280 nM and an IC50 value of 2 µM, measured under specific conditions with sphingosine at 10 µM and ATP at 100 µM. sigmaaldrich.comsigmaaldrich.com Another study reported a Ki of 0.3 µM. nih.govresearchgate.net This indicates that this compound competes with ATP for binding to the active site of SK1, thereby preventing the enzyme from phosphorylating sphingosine.
Analysis of this compound Selectivity Profile Against Other Protein Kinases
While this compound was characterized as a SK1-selective inhibitor, its selectivity profile against a broader panel of protein kinases has also been examined. plos.orgplos.org Profiling its effect on a panel of 65 protein kinases demonstrated that at a concentration of 2 µM, this compound resulted in ≥50% inhibition of 12 of these kinases. plos.orgplos.orgresearchgate.net
This suggests that while this compound is potent against SK1, it may also inhibit other protein kinases to varying degrees. Some of the protein kinases that showed ≥50% inhibition by 2 µM this compound include TNK2, AURKB, Met, Syk, AURKC, Fyn, Flt2, PIM2, MST2, CLK1, Tie1, and Fak. sigmaaldrich.comsigmaaldrich.com In contrast, it showed much reduced potency against DAG Kinase, with only 37% inhibition at 100 µM. researchgate.netsigmaaldrich.comsigmaaldrich.com Importantly, this compound exhibited no inhibition of sphingosine kinase 2 (SK2) at concentrations up to 100 µM under specific assay conditions. sigmaaldrich.comsigmaaldrich.comresearchgate.net
The fact that this compound is significantly more potent towards SK1 than SK2 suggests that there are sufficient differences between the catalytic sites of the two isoenzymes to allow for some degree of selective pharmacological inhibition. plos.orgplos.orgresearchgate.net However, its inhibition of multiple other kinases indicates that it is not exclusively selective for SK1. nih.govmdpi.com
Table 1: Inhibitory Activity of this compound Against SK1 and SK2
| Enzyme | Ki (µM) | IC50 (µM) | Notes | Source |
| Sphingosine Kinase 1 (SK1) | 0.280 | 2 | Measured with 10 µM sphingosine and 100 µM ATP | sigmaaldrich.comsigmaaldrich.com |
| Sphingosine Kinase 1 (SK1) | 0.3 | - | nih.govresearchgate.net | |
| Sphingosine Kinase 2 (SK2) | >100 | >100 | No inhibition up to 100 µM with 5 µM sphingosine and 100 µM ATP | sigmaaldrich.comsigmaaldrich.com |
Table 2: Selectivity Profile of this compound Against Selected Protein Kinases (>50% inhibition at 2 µM)
| Protein Kinase | % Inhibition at 2 µM | Source |
| TNK2 | 82 | sigmaaldrich.comsigmaaldrich.com |
| AURKB | 72 | sigmaaldrich.comsigmaaldrich.com |
| Met | 65 | sigmaaldrich.comsigmaaldrich.com |
| Syk | 62 | sigmaaldrich.comsigmaaldrich.com |
| AURKC | 58 | sigmaaldrich.comsigmaaldrich.com |
| Fyn | 57 | sigmaaldrich.comsigmaaldrich.com |
| Flt2 | 56 | sigmaaldrich.comsigmaaldrich.com |
| PIM2 | 56 | sigmaaldrich.comsigmaaldrich.com |
| MST2 | 53 | sigmaaldrich.comsigmaaldrich.com |
| CLK1 | 52 | sigmaaldrich.comsigmaaldrich.com |
| Tie1 | 51 | sigmaaldrich.comsigmaaldrich.com |
| Fak | 51 | sigmaaldrich.comsigmaaldrich.com |
| DAG Kinase | 37 (at 100 µM) | researchgate.netsigmaaldrich.comsigmaaldrich.com |
Interactions within the Active Site of Sphingosine Kinase 1
As an ATP-competitive inhibitor, this compound is understood to target the ATP binding site of SK1. plos.orgplos.orgresearchgate.net The structural differences between the catalytic sites of SK1 and SK2 are believed to contribute to the observed selectivity of this compound for SK1 over SK2. plos.orgplos.orgresearchgate.net Computational modeling of the putative active sites of SK1 and SK2 has suggested structural differences that could enable the development of isozyme-selective inhibitors. plos.orgnih.gov While detailed information specifically on the atomic-level interactions of this compound within the SK1 active site was not extensively detailed in the provided search results, its classification as an ATP-competitive inhibitor indicates it occupies the region where ATP would normally bind to facilitate the phosphorylation of sphingosine. researchgate.netplos.orgplos.org
Cellular and Subcellular Effects Mediated by Cb5468139
Modulation of Sphingolipid Metabolite Homeostasis, including Ceramide and Sphingosine-1-Phosphate Levels
The primary function of Sphingosine (B13886) Kinase 1 is to catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid. researchgate.net By inhibiting SphK1, CB5468139 directly disrupts this process, leading to a decrease in intracellular S1P levels. This intervention alters the delicate balance, often referred to as the sphingolipid rheostat, between pro-apoptotic sphingolipids like ceramide and sphingosine, and the pro-survival S1P. nih.gov
Research has shown that treatment of A498 kidney adenocarcinoma cells with this compound results in distinct modulations of cellular ceramide and S1P levels. nih.gov The inhibition of S1P production can lead to an accumulation of its precursor, sphingosine, which can then be recycled to generate ceramide, thereby shifting the cellular environment towards one that favors apoptosis and cell growth arrest. nih.gov
Influence on Sphingosine Kinase-Dependent Intracellular Signaling Pathways
As a direct inhibitor of SphK1, this compound fundamentally influences the intracellular signaling pathways that are dependent on the production of S1P. researchgate.net S1P exerts many of its effects by binding to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signals that regulate a wide array of cellular functions. nih.gov By preventing the synthesis of S1P, this compound effectively attenuates the activation of these receptors and their subsequent signaling cascades. nih.gov
Analysis of Downstream Protein Phosphorylation Events
The signaling pathways initiated by S1P receptor activation frequently involve the phosphorylation of key downstream proteins, such as those in the PI3K/AKT and ERK1/2 pathways. nih.gov These pathways are central to promoting cell survival, proliferation, and motility. Inhibition of SphK1 by other selective inhibitors has been demonstrated to suppress the phosphorylation of both AKT and ERK1/2 in cancer cell lines. nih.gov By blocking the production of S1P, this compound is understood to prevent the phosphorylation and activation of these crucial downstream kinases, thereby interrupting the transmission of pro-growth and pro-survival signals within the cell.
Effects on Regulatory Proteins of Cell Fate
The balance between ceramide and S1P is a critical determinant of cell fate. nih.gov High levels of S1P, produced by SphK1, promote cell survival and proliferation, while an accumulation of ceramide is associated with growth arrest and apoptosis. nih.gov By selectively inhibiting SphK1, this compound shifts this balance, reducing the influence of pro-survival S1P signaling. researchgate.netnih.gov This shift impacts the activity of regulatory proteins that govern cell fate decisions. For instance, the downregulation of the AKT pathway, a downstream consequence of SphK1 inhibition, can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, ultimately steering the cell towards programmed cell death. nih.gov
Impact on Fundamental Cellular Processes In Vitro
The modulation of sphingolipid signaling by this compound has direct consequences on fundamental cellular behaviors, which have been characterized in various in vitro research models.
Studies on Cell Proliferation Dynamics in Research Models
The role of the SphK1/S1P axis in promoting cell proliferation is well-established, making it a target for anti-cancer drug development. researchgate.net this compound has demonstrated efficacy in curbing cell proliferation in cancer research models. Specifically, it has been shown to reduce the proliferation of A498 kidney adenocarcinoma cells. researchgate.netnih.gov The potency of this effect is captured by its Growth Inhibition 50 (GI50), which is the concentration required to inhibit cell proliferation by 50%. nih.gov
| Cell Line | Compound | Proliferation Effect (GI50/EC50) |
|---|---|---|
| A498 Kidney Adenocarcinoma | This compound | 10–15 μM |
Table 1: Documented effect of this compound on the proliferation of a human cancer cell line. Data sourced from scientific literature. researchgate.net
Characterization of Cell Migration and Invasion Phenotypes
Cell migration and invasion are essential processes for cancer metastasis and are heavily influenced by the SphK1/S1P signaling axis. nih.govnih.gov S1P is a known chemoattractant that stimulates the migration and invasion of various cancer cells by activating S1P receptors, particularly S1P1 and S1P3. nih.gov Consequently, the inhibition of SphK1 is a documented strategy to suppress cancer cell metastasis. nih.gov
Inhibition of SphK1 has been shown to repress glioma invasion and suppress metastasis in non-small cell lung cancer models. nih.gov While specific quantitative studies characterizing the direct effect of this compound on cell migration and invasion phenotypes are not extensively detailed in the reviewed literature, its targeted inhibition of SphK1 logically implies an ability to impede these processes. By reducing the cellular production of S1P, this compound would limit the activation of pro-migratory and pro-invasive signaling pathways, representing a key mechanism for controlling metastatic behavior. nih.govnih.gov
Investigations into Cell Cycle Progression Perturbations
Investigations into the effects of the selective Sphingosine Kinase 1 (SK1) inhibitor, this compound, on cell cycle progression have revealed nuanced impacts. plos.orgnih.govplos.orgnih.gov Research conducted on A498 kidney adenocarcinoma cells indicates that this compound does not induce significant changes in the percentage of cells in the G1 or G2/M phases of the cell cycle. plos.orgnih.gov Similarly, it did not lead to a notable increase in apoptosis. plos.orgnih.gov
However, detailed analysis of cell cycle distribution demonstrated that treatment with this compound resulted in a slight increase in the proportion of cells in the S phase. plos.orgnih.gov This suggests a potential, though modest, influence on the DNA synthesis stage of the cell cycle. plos.orgnih.gov It has been noted that the observed cellular effects of this compound might be influenced by off-target activities, as it has been reported to inhibit other kinases such as Met, MST2, and CLK1. nih.govplos.org
For comparative analysis, the effects of this compound and other sphingosine kinase inhibitors on the cell cycle distribution in A498 cells are summarized in the table below. This data is derived from studies examining the differential impacts of isoenzyme-selective inhibitors. plos.orgnih.gov
Table 1: Effect of Sphingosine Kinase Inhibitors on Cell Cycle Distribution in A498 Kidney Adenocarcinoma Cells
| Compound | Target | G1 Phase | S Phase | G2/M Phase | Apoptosis |
|---|---|---|---|---|---|
| This compound | SK1-selective | No significant effect | Slight increase | No significant effect | No significant effect |
| SKI-II | SK1/SK2-dual | No significant effect | Arrest | Decrease | Not significant |
| ABC294735 | SK1/SK2-dual | No significant effect | Slight increase | No significant effect | No significant effect |
| ABC294640 | SK2-selective | Arrest | Significant decrease | Significant decrease | Not significant |
| DMS | SK1/SK2-dual | No significant effect | No significant effect | No significant effect | ~20% increase |
Structure Activity Relationship Sar and Chemical Biology Approaches for Cb5468139
Elucidation of Structural Determinants for SK1 Binding and Selectivity
Understanding the structural features of CB5468139 that govern its interaction with target enzymes, such as Sphingosine (B13886) kinase 1 (SK1), is crucial for the rational design of more potent and selective inhibitors. This compound has been identified as a SK1-selective inhibitor among a group of characterized SK inhibitors, which also include SKI-II and ABC294735 (dual SK1/2 inhibitors) and ABC294640 (a SK2-selective inhibitor). researchgate.net This differential selectivity suggests that there are distinct structural determinants within the binding sites of SK1 and SK2 that can be exploited for achieving isoform specificity. researchgate.net
Studies involving other SK1 inhibitors, such as PF-543, have provided valuable insights into the SK1 binding pocket. researchgate.net The co-crystal structure of SK1 with PF-543 reveals that the inhibitor binds in a conformation that mimics the sphingosine substrate, occupying a "J-shaped" region within the binding site. researchgate.net Structural differences in this binding pocket between SK1 and SK2 are believed to contribute to the observed selectivity of various inhibitors. researchgate.netresearchgate.net While specific detailed structural determinants for this compound's selectivity for SK1 over SK2 are not extensively detailed in the provided snippets, the fact that it exhibits SK1 selectivity positions it as a valuable lead compound for further SAR investigations aimed at precisely mapping these interactions. researchgate.net
Rational Design Strategies for Synthesizing Analogues of this compound
Rational design strategies for developing analogues of this compound have primarily focused on leveraging its structural relationship with other pharmacologically relevant scaffolds, particularly the quinoline-5,8-dione core. researchgate.netresearchgate.netnih.govdntb.gov.ua The premise behind this approach is to exploit the similarities between the naphthoquinone system of this compound and the quinoline-5,8-dione framework to generate new compounds with modified properties, such as improved potency or selectivity towards specific targets like SphK. researchgate.netnih.gov
One described strategy involves developing the quinoline-5,8-dione framework to incorporate two defined regions: a polar quinoline (B57606) core and an ether-connected aryl lipophilic chain. nih.govdntb.gov.ua This design is influenced by the understanding that the binding site of SphK can accommodate the lipophilic tail of its natural substrate, sphingosine. nih.gov By adapting structural fragments from known potent inhibitors like PF-543, researchers aim to introduce features that can participate in favorable interactions, such as hydrogen bonding, within the enzyme's binding site, thereby improving binding efficacy. nih.gov This rational design process involves the synthesis of novel compounds and their subsequent evaluation against the target enzymes. nih.govdntb.gov.ua
Application of Fragment-Based Approaches Using the Quinoline-5,8-Dione Scaffold
Fragment-based approaches have been applied using the quinoline-5,8-dione scaffold, seeing it as a key fragment analogous to the naphthoquinone-based this compound, for the discovery of new inhibitors, particularly of SphK. researchgate.netnih.govdntb.gov.uascilit.comresearchgate.net This approach recognizes the quinoline-5,8-dione as a known pharmacophore found in natural antibiotics and capable of inhibiting enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) through redox cycling. researchgate.netresearchgate.net
By exploiting the structural analogy between this compound and quinoline-5,8-dione, researchers have embarked on developing the first quinoline-5,8-dione-based SphK inhibitors. researchgate.netnih.govdntb.gov.uascilit.com This involves synthesizing a series of compounds incorporating the quinoline-5,8-dione core and exploring substitutions, for instance, at the C(7) position with an aryl moiety linked via an ether, to identify analogues with inhibitory activity against SphK1 and SphK2. nih.govdntb.gov.ua Further modifications, such as the introduction of pyrrolidine-based groups, have been explored to improve binding efficacy, guided by structural insights from compounds like PF-543. nih.gov
Computational Modeling and Molecular Docking Studies of this compound Interactions with Target Enzymes
Computational modeling and molecular docking studies play a significant role in understanding the interactions of compounds like this compound and its analogues with their target enzymes, such as SphK. nih.govresearchgate.netdntb.gov.uaembl.orgschrodinger.comnih.govobmclab.com These in silico techniques are integral to chemical biology and drug discovery, providing insights into binding modes, predicting binding affinities, and guiding the design of new molecules. embl.orgschrodinger.comnih.govobmclab.comnih.gov
Molecular docking studies have been performed for quinoline-5,8-dione derivatives, designed based on the structural lead of this compound, to assess their interactions with SphK1 and SphK2. nih.govdntb.gov.ua These studies aim to predict how the synthesized compounds fit into the enzyme's active site and to estimate the strength of the binding interactions. nih.govnih.gov Favorable docking poses and low binding energies identified through these computational methods can support experimental findings and suggest opportunities for further structural modifications to enhance potency and selectivity. nih.govdntb.gov.ua
Methodological Frameworks for Researching Cb5468139
Biochemical Enzyme Assays for Sphingosine (B13886) Kinase Activity Profiling
Biochemical enzyme assays are fundamental in characterizing the inhibitory activity of compounds like CB5468139 against enzymes such as sphingosine kinase (SphK). These assays measure the enzyme's ability to catalyze the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P) in the presence and absence of the inhibitor. This compound has been shown to exhibit high potency towards SphK1, with a reported Ki of 0.3 µM, while showing no significant inhibition of SphK2 at concentrations up to 100 µM in some studies. mdpi.comnih.govresearchgate.net This indicates a degree of selectivity for the SphK1 isoform. Assays can be performed using recombinant human SphK1 or SphK2 and can utilize methods such as the ADP-Quest kinase assay kit or fluorescence-based HPLC assays to quantify enzyme activity. plos.orgplos.org Substrate competition assays, such as Lineweaver-Burk analyses, can be conducted to determine the mode of inhibition. plos.orgplos.org Studies have suggested that this compound targets the ATP binding site of SphK1. plos.orgbiorxiv.orgbiorxiv.org
Data from Biochemical Assays:
| Compound | Target Enzyme | Ki (µM) | IC50 (µM) | Selectivity | Assay Method | Citation |
| This compound | SphK1 | 0.3 | ~2 | Selective | ADP-Quest kinase assay | mdpi.comnih.govresearchgate.netplos.org |
| This compound | SphK2 | >100 | >100 | Selective | ADP-Quest kinase assay | mdpi.comnih.govresearchgate.netplos.org |
| This compound | DAG kinase | >100 | >100 | - | ADP-Quest kinase assay | plos.org |
Note: IC50 values can vary depending on assay conditions, including substrate concentration.
Cell-Based Functional Assays for Phenotypic Characterization
Cell-based assays are crucial for evaluating the biological effects of this compound in a more complex cellular context. These assays can assess various phenotypic changes induced by the compound, such as cell proliferation, viability, migration, invasion, and cell cycle distribution. researchgate.netplos.org For instance, moderate cytotoxicity and reduced proliferation of A498 kidney adenocarcinoma cells have been reported with this compound treatment, with an EC50 of 10–15 μM. mdpi.comnih.govresearchgate.net Cell cycle analysis using flow cytometry can determine if this compound treatment leads to arrest in specific phases of the cell cycle. researchgate.netplos.org Migration and invasion assays can assess the compound's impact on cell motility, which is relevant in the context of diseases like cancer. researchgate.netplos.org
Advanced Lipidomics and Metabolomics for Comprehensive Sphingolipid Analysis
Given that this compound is an inhibitor of sphingosine kinase, advanced lipidomics and metabolomics techniques are essential for analyzing its impact on cellular sphingolipid profiles. These methods, often employing mass spectrometry (MS), can quantify changes in the levels of various sphingolipids, including sphingosine, sphingosine-1-phosphate (S1P), and different ceramide species. researchgate.netplos.orgnih.govnih.govresearchgate.net By measuring these changes, researchers can confirm the on-target activity of this compound in cells and understand how inhibiting SphK1 affects the balance of the sphingolipid rheostat. researchgate.netplos.orgnih.govnih.gov Studies have shown that treatment with this compound can lead to an increase in total ceramide levels. researchgate.netplos.orgnih.gov
Molecular Biology Techniques for Gene Expression and Protein Level Analysis
Molecular biology techniques are employed to investigate the effects of this compound on gene expression and protein levels of target enzymes and related signaling molecules. Quantitative PCR (qPCR) can be used to measure the mRNA expression levels of SphK1 and SphK2 following treatment with the inhibitor. researchgate.netplos.org Western blotting is a common technique to assess the protein levels and phosphorylation status of SphK isoforms and downstream signaling proteins involved in pathways affected by sphingolipid metabolism, such as AKT, ERK, p53, and p21. researchgate.netplos.orgnih.govnih.govoncotarget.comresearchgate.net Studies have indicated that this compound did not substantially alter the mRNA expression of either SK1 or SK2. nih.gov However, it has been shown to reduce the expression of p53 but not p21 in certain cell lines. nih.gov
Biophysical Methods for Ligand-Target Interaction Studies
Biophysical methods provide insights into the direct interaction between this compound and its target proteins, such as SphK1. Techniques like molecular docking and molecular dynamics simulations can predict and analyze the binding mode and affinity of this compound within the active site of SphK1. mdpi.combiorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net These computational approaches can help visualize the interactions, such as hydrogen bonding and Van der Waals forces, that stabilize the inhibitor-enzyme complex. biorxiv.orgbiorxiv.org While specific detailed biophysical data solely for this compound's interaction with SphK1 from experimental methods like surface plasmon resonance or isothermal titration calorimetry were not prominently found in the search results, molecular modeling studies have been utilized in the context of designing new inhibitors based on structural leads like this compound and PF-543. mdpi.comresearchgate.netresearchgate.net Kinase profiling against a panel of protein kinases can also be considered a biophysical approach to assess the selectivity of this compound by measuring its inhibitory effects on a wide range of kinases. plos.orgoncotarget.comresearchgate.net this compound has been reported to inhibit a broad array of protein kinases, suggesting potential off-target interactions. plos.orgnih.govoncotarget.com
Comparative Analysis with Diverse Sphingosine Kinase Inhibitors
Distinguishing CB5468139 from Dual SK1/SK2 Inhibitors (e.g., SKI-II, ABC294735)
This compound is distinguished by its selectivity profile compared to dual SK1/SK2 inhibitors like SKI-II and ABC294735. While SKI-II and ABC294735 inhibit both SK1 and SK2, this compound has been characterized as a SK1-selective inhibitor. researchgate.netplos.org
Studies have shown that SKI-II inhibits SK1 with a Ki of 16 µM and SK2 with a Ki of 7.9 µM, indicating a slight preference for SK2, although it is often considered a dual inhibitor. researchcommons.org ABC294735 is also classified as a SK1/2-dual inhibitor, with reported Ki values of 2.5 µM for SK1 and 3.5 µM for SK2, acting as a sphingosine (B13886) competitive inhibitor. researchcommons.org In contrast, this compound has demonstrated high potency towards SK1 with a Ki of 0.3 µM, while showing minimal effect on SK2 activity up to concentrations of 100 µM. mdpi.comresearchgate.net This difference in potency and selectivity highlights this compound as a tool for specifically targeting SK1 activity.
However, it is important to note that this compound has also been reported to inhibit multiple other protein kinases, including Met, MST2, and CLK1, at concentrations below 2 µM. mdpi.comnih.gov This suggests that observed cellular effects upon treatment with this compound may not be solely attributable to SK1 inhibition due to potential off-target interactions. mdpi.comnih.gov
Comparison of this compound with SK2-Selective Inhibitors (e.g., ABC294640) in Preclinical Research Contexts
When comparing this compound (SK1-selective) with SK2-selective inhibitors like ABC294640 (Opaganib), distinct effects have been observed in preclinical research, particularly in cancer cell models. researchgate.netplos.orgoncotarget.com ABC294640 is an orally bioavailable, SK2-selective inhibitor that is competitive with respect to sphingosine. researchgate.netnih.gov It has been shown to effectively suppress proliferation in cancer cells. oncotarget.comguidetomalariapharmacology.org
In studies using A498 kidney adenocarcinoma cells, the SK2-selective inhibitor ABC294640 demonstrated more pronounced effects on several cellular processes compared to the SK1-selective inhibitor this compound and the dual SK1/2 inhibitors. researchgate.netplos.org ABC294640 treatment resulted in significant decreases in S1P levels and substantial increases in ceramide levels. researchgate.netplos.org It also led to cell cycle arrest and inhibited proliferation, migration, and invasion more effectively. researchgate.netplos.org Furthermore, ABC294640 down-regulated the expression or activation of several signaling proteins, including STAT3, AKT, and ERK, to a greater extent than the dual inhibitors or this compound. researchgate.netplos.org
While this compound treatment increased total ceramide levels by 30-60%, similar to the dual SK1/2 inhibitor SKI-II, it only decreased intracellular S1P levels by less than 20%. plos.org In contrast, SKI-II and ABC294640 decreased S1P levels by over 90%. plos.org These findings suggest that in this specific cell line, SK2 inhibition by ABC294640 had a more significant impact on the sphingolipid balance and downstream cellular effects than SK1 inhibition by this compound. researchgate.netplos.org
Preclinical studies have indicated that SK2-selective inhibitors like ABC294640 may have greater or similar anticancer effects compared to SK1 inhibitors such as this compound or dual SK1/2 inhibitors. oncotarget.comnih.gov This has made SK2 inhibitors attractive compounds for anti-cancer therapy research. oncotarget.comnih.gov
Implications of Isoenzyme Selectivity for Elucidating Sphingolipid Pathway Roles
The existence of two distinct sphingosine kinase isoenzymes, SK1 and SK2, with different subcellular localizations, biochemical properties, and biological functions, underscores the importance of using isoenzyme-selective inhibitors like this compound and ABC294640 to elucidate their specific roles in the sphingolipid pathway and cellular signaling. researchgate.netplos.orgmdpi.com
Computational modeling has suggested structural differences in the putative active sites of SK1 and SK2, which could allow for the development of isozyme-selective inhibitors. researchgate.netplos.org The observation that this compound is significantly more potent towards SK1 than SK2 supports the notion that their catalytic sites are sufficiently different for selective pharmacological targeting. plos.org Similarly, the selectivity of ABC2946640 for SK2 suggests differences in the sphingosine binding site between the two isoenzymes. plos.org
Using selective inhibitors allows researchers to dissect the specific contributions of SK1 and SK2 to the production of S1P and the regulation of the sphingolipid rheostat. For example, studies using siRNA to selectively ablate either SK1 or SK2 have shown differential effects on intracellular S1P and ceramide levels, as well as on cell proliferation and migration. researchcommons.org These findings, corroborated by the distinct effects observed with selective inhibitors, highlight that the functions of SK1 and SK2 are not entirely redundant. researchgate.netplos.orgresearchcommons.org
The differential impacts of SK1- and SK2-selective inhibition on downstream signaling proteins like STAT3, AKT, and ERK further indicate that the two isoenzymes have only partially overlapping functions in tumor cells. researchgate.netplos.orgresearchcommons.org While SK1 is often linked with pro-survival functions, SK2 has, in some contexts, been associated with cell growth inhibition and apoptosis, although this view is evolving. nih.gov
The use of selective inhibitors like this compound and ABC294640, alongside genetic approaches, provides valuable tools for researchers to better understand the complex roles of SK1 and SK2 in health and disease, and to determine which isoenzyme, or both, should be targeted for therapeutic intervention. researchgate.netplos.orgoncotarget.comnih.gov The differing outcomes observed with SK1-selective versus SK2-selective inhibition in preclinical models emphasize the need for isoenzyme-specific approaches to fully delineate the functions of the sphingolipid pathway. researchgate.netplos.orgoncotarget.com
| Compound | Selectivity Profile | SK1 Ki (µM) | SK2 Ki (µM) | Notes |
| This compound | SK1-selective | 0.3 mdpi.comresearchgate.net | >100 mdpi.comresearchgate.net | Also inhibits other kinases mdpi.comnih.gov |
| SKI-II | SK1/2-dual | 16 researchcommons.org | 7.9 researchcommons.org | Slight preference for SK2 researchcommons.org |
| ABC294735 | SK1/2-dual | 2.5 researchcommons.org | 3.5 researchcommons.org | Sphingosine competitive researchcommons.org |
| ABC294640 | SK2-selective | - | 10 researchcommons.org | Orally bioavailable, Sphingosine competitive researchgate.netnih.gov |
Note: Ki values may vary slightly depending on the specific assay conditions and studies.
| Compound | Effect on Intracellular S1P (A498 cells) | Effect on Total Ceramide (A498 cells) | Impact on Proliferation/Migration (A498 cells) |
| This compound | Decreased by <20% plos.org | Increased by 30-60% plos.org | Less pronounced effects researchgate.netplos.org |
| SKI-II | Decreased by >90% plos.org | Increased by 30-60% plos.org | Effects observed researchgate.netplos.org |
| ABC294735 | Not explicitly detailed in comparison researchgate.netplos.org | Not explicitly detailed in comparison researchgate.netplos.org | Effects observed researchgate.netplos.org |
| ABC294640 | Decreased by >90% plos.org | Increased to 2x control levels plos.org | Most pronounced effects researchgate.netplos.org |
Note: Data primarily derived from studies in A498 kidney adenocarcinoma cells. researchgate.netplos.org
Future Research Directions and Translational Perspectives for Cb5468139
Further Refinement of Kinome-Wide Selectivity and Identification of Novel Off-Targets
While initially characterized as SK1-selective, kinome profiling of CB5468139 at a concentration of 2 µM demonstrated ≥50% inhibition of 12 out of 65 tested protein kinases. plos.orgplos.org This highlights the need for further research to comprehensively map the kinome-wide selectivity profile of this compound at various concentrations. Identifying these off-targets is crucial for accurately interpreting the results of studies using this compound and for understanding the full spectrum of its biological effects. Future studies could employ more extensive kinase profiling panels and potentially proteomic approaches to identify additional off-targets beyond the kinase family. Refining the selectivity of SK1 inhibitors remains an important goal to develop more specific tools for research and potentially therapeutic agents with fewer unintended effects. acs.org
Application of this compound as a Mechanistic Chemical Probe in Unexplored Biological Systems
Chemical probes are valuable tools for dissecting biological pathways and understanding protein function. researchgate.netnih.gov Given its activity against SK1, this compound can be applied as a mechanistic chemical probe to investigate the role of SK1 in biological systems where its function is not yet fully understood. Although concerns about off-target effects exist, careful experimental design, including the use of appropriate controls and orthogonal approaches (such as genetic manipulation of SK1), can help attribute observed phenotypes specifically to SK1 inhibition. plos.org Unexplored biological systems where this compound could be applied include various cellular processes, signaling pathways, and disease models where the involvement of sphingolipid metabolism, particularly SK1 activity, is suspected but not yet elucidated. The disparity between the relatively strong activity of this compound in certain cellular assays (like cell proliferation and inhibition of AKT phosphorylation) and its modest effects on sphingolipid profiles suggests potential off-target effects contributing to these outcomes, reinforcing the need for careful mechanistic studies when using it as a probe. plos.orgplos.org
Development of Next-Generation Analogues with Improved Pharmacological Attributes for Research Tool Applications
The identification of this compound as an SK1 inhibitor provides a structural starting point for the development of next-generation analogues with improved pharmacological attributes. mdpi.comnih.govacs.org Future research can focus on structure-activity relationship (SAR) studies based on the naphthoquinone core of this compound to design compounds with enhanced SK1 selectivity, reduced off-target activity, improved potency, and better pharmacokinetic properties for use as research tools. mdpi.comnih.govacs.org The development of more selective inhibitors is crucial for precisely defining the biological roles of SK1 versus SK2. nih.govacs.org Studies exploring modifications to the quinoline-5,8-dione framework, analogous to the naphthoquinone-based this compound, have already shown potential in identifying compounds with varying degrees of selectivity for SK isoforms. mdpi.comnih.gov This ongoing work is vital for providing researchers with a diverse array of highly characterized inhibitors to probe sphingolipid signaling.
Contribution of this compound Research to Understanding Sphingolipid Biology Beyond SK1 Inhibition
Research conducted with this compound, despite its limitations regarding selectivity, has contributed to the broader understanding of sphingolipid biology. By inhibiting SK1, studies using this compound have provided insights into the consequences of altering the balance between sphingosine (B13886) and sphingosine-1-phosphate (S1P), a key regulatory point in sphingolipid metabolism known as the "sphingolipid rheostat". researchgate.netnih.gov While the effects of this compound on sphingolipid profiles in cells were modest compared to other inhibitors, it still led to an increase in total ceramide levels, supporting the link between SK1 inhibition and ceramide accumulation. plos.orgplos.org Furthermore, the observation of its effects on processes like cell proliferation, autophagy, and AKT phosphorylation has highlighted the complex interplay between SK1 activity and various cellular signaling pathways. plos.orgresearchgate.netplos.org Research with inhibitors like this compound, alongside genetic studies and the use of other selective inhibitors, continues to help unravel the intricate roles of sphingolipid metabolism in health and disease. researchgate.netsustech.edu.cnnih.govmdpi.com
Q & A
What experimental models are recommended for assessing CB5468139's effects on sphingosine kinase (SK) activity?
Basic Research Focus
To evaluate SK inhibition, researchers should employ a combination of in vitro kinase activity assays (e.g., KinaseSeeker assays) and cell-based models measuring downstream biomarkers. For example:
- Kinase profiling : Use recombinant SK1/SK2 enzymes to quantify IC50 values and selectivity ratios .
- Cell proliferation assays : Monitor dose-dependent growth inhibition in cancer cell lines (e.g., breast or prostate cancer models) .
- Biomarker analysis : Measure LC3 cleavage (autophagy), AKT phosphorylation (signaling), and sphingolipid profiles via LC-MS/MS .
Rationale : This multi-layered approach distinguishes on-target SK2 inhibition from off-target effects, as this compound exhibits discrepancies between kinase activity and phenotypic outcomes .
How can researchers address contradictions between this compound's anti-proliferative potency and its modest sphingolipid modulation?
Advanced Research Focus
The compound’s strong suppression of cell proliferation but limited alteration of sphingolipid levels (e.g., S1P, ceramide) suggests off-target mechanisms. To resolve this:
- RNA interference (RNAi) : Compare this compound’s effects with SK1/SK2 knockdown models to isolate SK-dependent pathways .
- Kinase selectivity panels : Expand profiling beyond SK isoforms (e.g., DAG kinase, ATP-binding kinases) to identify unintended targets .
- Functional assays : Correlate autophagy induction (via Beclin1/LC3) with cytotoxicity to determine if cell death is SK2-mediated or autophagy-driven .
Methodological Insight : Prioritize orthogonal validation (e.g., genetic + pharmacological inhibition) to decouple SK2-specific effects from broader cellular stress responses.
What criteria should guide the selection of this compound concentrations in preclinical studies?
Basic Research Focus
Dose optimization must balance efficacy and specificity:
- In vitro : Start with 1–10 µM, reflecting published IC50 ranges for SK2 inhibition .
- In vivo : Use pharmacokinetic data to maintain plasma/tissue levels above the target IC50 while avoiding toxicity from off-target kinase inhibition.
- Control experiments : Include SK1-selective inhibitors (e.g., SKI-II) and SK2-null models to contextualize this compound’s selectivity .
Rationale : this compound’s off-target activity at higher doses (>10 µM) may confound results, necessitating rigorous dose-response validation .
How does this compound's SK2 selectivity compare to other inhibitors (e.g., ABC294640) in modulating nuclear vs. cytoplasmic S1P pools?
Advanced Research Focus
SK2 localizes to the nucleus, influencing epigenetic regulation, while SK1-derived S1P dominates cytoplasmic signaling. To compare inhibitors:
- Subcellular fractionation : Quantify S1P levels in nuclear/cytoplasmic compartments after treatment with this compound vs. dual SK1/2 inhibitors.
- Functional readouts : Assess histone acetylation (nuclear S1P-dependent) and AKT/mTOR signaling (cytoplasmic S1P-dependent) .
- Clinical relevance : Consider ABC294640’s Phase 1 data to evaluate translational potential of SK2-selective vs. dual inhibitors .
Key Insight : this compound’s SK2 selectivity may spare vascular/immune functions linked to circulating S1P, offering a therapeutic advantage .
What are the ethical and practical considerations for designing studies on this compound’s autophagy-inducing effects?
Advanced Research Focus
While this compound elevates autophagy markers (e.g., LC3), distinguishing pro-survival vs. pro-death autophagy requires:
- Temporal analysis : Monitor autophagy flux (e.g., chloroquine-treated controls) to determine if vacuolization precedes apoptosis.
- Ethical rigor : Adhere to institutional guidelines for in vivo studies, as excessive autophagy may cause unintended organ damage.
- Clinical alignment : Cross-reference preclinical findings with ABC294640’s safety profile to prioritize translatable mechanisms .
Methodological Note : Use CRISPR-engineered autophagy-deficient cell lines to isolate this compound’s SK2-dependent effects .
How should researchers interpret this compound’s limited impact on cell migration despite strong anti-proliferative activity?
Advanced Research Focus
This disparity highlights the need to dissect SK2’s role in migration:
- Mechanistic studies : Integrate transcriptomic profiling (RNA-seq) to identify migration-related genes unaffected by SK2 inhibition.
- Comparative models : Test this compound in SK2-overexpressing vs. SK1-dominant cancers (e.g., glioblastoma vs. colon cancer).
- Off-target analysis : Leverage kinome-wide screens to identify kinases (e.g., FAK, ROCK) that compensate for SK2 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
